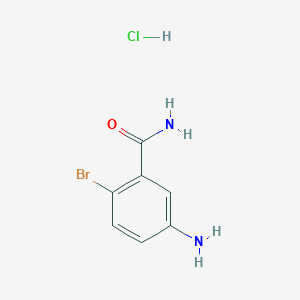

5-Amino-2-bromobenzamide hydrochloride

説明

Significance and Research Context in Contemporary Organic Synthesis

In modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex target molecules. 5-Amino-2-bromobenzamide (B112314) hydrochloride serves as a prime example of such a scaffold. Halogenated benzamides are often considered "privileged structures" in medicinal chemistry, as they frequently appear in biologically active compounds. The presence of halogen atoms like bromine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design. nih.govresearchgate.net

The unique arrangement of the amino, bromo, and amide functional groups on the benzene (B151609) ring provides multiple points for chemical modification. This trifunctional nature allows chemists to perform a variety of chemical transformations, such as nucleophilic substitution, diazotization-based reactions on the amino group, cross-coupling reactions at the bromine site, and modifications of the amide moiety. This versatility makes it a valuable intermediate in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules for high-throughput screening and drug discovery. nih.gov

Role as a Key Intermediate in Complex Molecular Architectures

The primary role of 5-amino-2-bromobenzamide and its isomers in research is as a key intermediate or synthon for constructing larger, more complex molecular frameworks. The distinct reactivity of its functional groups can be selectively exploited to build intricate scaffolds. For instance, related aminobromobenzamide derivatives have been utilized as precursors in the synthesis of insecticidal compounds, demonstrating their importance in the agrochemical industry. google.com

The amino and bromo groups are particularly useful for creating fused heterocyclic systems. For example, derivatives like 2-amino-5-bromo-3-iodobenzamide have been used in palladium-catalyzed Sonogashira cross-coupling reactions followed by cyclization to produce novel polycarbo-substituted indoles and their annulated derivatives. researchgate.net While this involves a different isomer, it illustrates the synthetic potential inherent in the aminobromobenzamide framework. The amino group can act as a nucleophile to form heterocyclic rings, while the bromine atom provides a handle for carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This dual functionality is instrumental in assembling complex molecular architectures that are often pursued in pharmaceutical and materials science research.

| Precursor Class | Synthetic Transformation | Resulting Molecular Architecture | Potential Application Area |

|---|---|---|---|

| Aminobromobenzamides | Palladium-Catalyzed Cross-Coupling & Cyclization | Poly-substituted Indoles / Fused Heterocycles researchgate.net | Medicinal Chemistry |

| Aminobenzamides | Condensation with Aldehydes | 2,3-dihydroquinazolin-4(1H)-ones researchgate.net | Pharmaceuticals |

| Aminobromobenzamide Derivatives | Cyanation and further modification | Insecticidal Cyanoanthranilic Diamides google.com | Agrochemicals |

| 5-Aminopyrazole Benzamides | Diazotization and Coupling | Fused Pyrazolotriazines nih.gov | Antiviral Agents |

Evolution of Research Trajectories in Halogenated Benzamide (B126) Chemistry

The research trajectory for halogenated benzamides has evolved significantly over the decades. Initial investigations into their parent structures, aminobenzamides, were often connected to the development of synthetic dyes and early pharmaceuticals. The introduction of halogen atoms, particularly bromine, marked a pivotal advancement, opening pathways to molecules with enhanced biological potency and specificity. researchgate.net

Early research focused primarily on the synthesis and basic characterization of various isomers to understand how the relative positions of the functional groups influenced the compound's fundamental properties. However, contemporary research has shifted towards a more sophisticated application of these molecules. The focus is now on their strategic use as key intermediates in the rational design of complex, functional molecules. Advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, are now routinely used to conduct detailed studies of their structural properties.

Furthermore, modern medicinal chemistry recognizes that halogens do more than just add bulk or increase lipophilicity. They can participate in specific, non-covalent interactions known as "halogen bonds," which can contribute favorably to the binding affinity of a ligand to its biological target. nih.gov This deeper understanding of the role of halogens has transformed their use from a trial-and-error approach to a deliberate design element in drug discovery, underscoring the continued importance of compounds like 5-amino-2-bromobenzamide hydrochloride in the advancement of chemical and pharmaceutical sciences. mdpi.com

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

5-amino-2-bromobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGOFOAQWKVGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 5 Amino 2 Bromobenzamide Hydrochloride

Established Synthetic Pathways to the Benzamide (B126) Core

Traditional synthetic routes to aminobromobenzamides have been well-documented, offering reliable, albeit sometimes multi-step, approaches to the target molecule. These methods often involve direct bromination of precursors, derivatization of functionalized benzoic acids, or the ring-opening of heterocyclic systems.

Synthesis from 6-Bromo-1H-benzo[d]researchgate.netbocsci.comoxazine-2,4-dione

A prominent pathway to 5-Amino-2-bromobenzamide (B112314) involves the aminolysis of a bromo-substituted isatoic anhydride, specifically 6-Bromo-1H-benzo[d] researchgate.netoxazine-2,4-dione. This reaction proceeds through the nucleophilic attack of ammonia (B1221849) on a carbonyl group, leading to the opening of the heterocyclic ring.

In a typical procedure, 6-Bromo-1H-benzo[d] researchgate.netoxazine-2,4-dione is suspended in aqueous ammonium (B1175870) hydroxide (B78521) and stirred at room temperature for several days. The resulting solid is then collected and purified. This method has been reported to yield 2-amino-5-bromobenzamide (B60110) in respectable yields.

Reaction Scheme: Aminolysis of 6-Bromo-1H-benzo[d] researchgate.netoxazine-2,4-dione

2] oxazine-2,4-dione with ammonium hydroxide to form 2-amino-5-bromobenzamide" src="https://www.chem.ucla.edu/~harding/IGOC/B/bromo1Hbenzo[d] researchgate.netoxazine2,4dione.png" width="600"/>

A documented example of this synthesis is outlined in the table below:

| Reactant | Reagent | Conditions | Product | Yield |

| 6-Bromo-1H-benzo[d] researchgate.netoxazine-2,4-dione | 1 N aq. NH4OH | Room temperature, 3 days | 2-amino-5-bromo-benzamide | 71.2% |

Data sourced from BenchChem.

Routes Involving 2-Halobenzamide Precursors

Another established route involves the direct halogenation of a benzamide precursor. For instance, 2-aminobenzamide (B116534) can be treated with a brominating agent to introduce the bromine atom at the desired position on the aromatic ring. The directing effects of the existing amino and amide groups guide the regioselectivity of the bromination.

A one-pot synthesis has been detailed where 2-aminobenzamide is dissolved in a suitable solvent, such as acetonitrile (B52724), and treated with N-bromosuccinimide (NBS) to yield 2-amino-5-bromobenzamide. sioc-journal.cn This approach offers the advantage of a streamlined process. Similarly, 2-amino-5-halogenated-N,3-dimethylbenzamides have been synthesized in a one-pot method starting from 2-amino-3-methylbenzoic acid, with the final step involving electrophilic aromatic substitution using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn

The reactivity of 2-bromobenzamides is also exploited in transition-metal-catalyzed reactions. For example, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to synthesize 3-(imino)isoindolin-1-ones, demonstrating the utility of the C-Br bond for further functionalization. mdpi.com

General Strategies for the Introduction of Amide Functionality

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this purpose. researchgate.net Traditionally, amides are synthesized by reacting carboxylic acids or their derivatives, such as acyl chlorides, with amines. tifr.res.in

The Schotten-Baumann reaction, for instance, involves the reaction of an amine with an acid chloride under basic conditions at low temperatures. tifr.res.in The base is crucial for driving the reaction forward to achieve a high yield. tifr.res.in

Modern techniques often employ activating agents or condensing agents to facilitate the coupling of a carboxylic acid and an amine. researchgate.net Common condensing agents include carbodiimides like DCC, EDCI, and DIC, as well as uronium salt condensing agents such as HATU, HBTU, and BOP. Boron-based reagents, like B(OCH2CF3)3, have also been shown to be effective for direct amidation under mild conditions. acs.org These methods are often preferred due to their high efficiency and tolerance of various functional groups. researchgate.netacs.org

Advanced Synthetic Techniques and Process Optimization

To meet the demands of large-scale production, advanced synthetic techniques and process optimization strategies are increasingly being employed. These approaches aim to enhance efficiency, safety, and sustainability.

Application of Continuous Flow Reactors in Scale-Up

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other chemical products. nih.govflinders.edu.au Flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. flinders.edu.auresearchgate.net

The synthesis of amides and peptides is particularly well-suited for flow chemistry. thieme-connect.dedigitellinc.com Multi-step syntheses can be performed in a continuous fashion, often without the need for intermediate purification. nih.govnih.govdurham.ac.uk For example, a telescoped continuous flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids. acs.org The use of immobilized reagents and scavengers within the flow system can further streamline the process by simplifying purification. nih.govdurham.ac.uk The ability to rapidly screen reaction conditions and scale up production by extending the operation time makes flow chemistry an attractive option for the industrial synthesis of benzamides. researchgate.netalmacgroup.com

Catalytic Approaches for C-N Bond Formation

Catalytic methods for the formation of carbon-nitrogen (C-N) bonds represent a significant advancement in organic synthesis, offering more atom-economical and environmentally benign alternatives to classical methods. nih.govresearchgate.net Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of aryl amines. nih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium or copper catalyst. nih.gov

Copper-catalyzed C-N bond formation has been shown to be effective for the amination of 2-halobenzoic acids, providing a direct route to N-substituted anthranilic acids. nih.gov More recently, research has focused on direct C-H amination reactions, which avoid the need for pre-functionalized starting materials. nih.gov These reactions often utilize transition metal catalysts, such as rhodium or iridium, and can employ organic azides as the nitrogen source. nih.gov The development of organocatalytic methods for C-N bond formation further expands the toolkit for the synthesis of amines and amides, providing sustainable and metal-free alternatives. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of benzamide derivatives is a field where the optimization of reaction conditions is crucial for maximizing product yield and ensuring high selectivity. Research into related syntheses highlights several key parameters that can be manipulated, including the choice of catalyst, solvent, and temperature. For instance, in reactions aiming to form similar molecular scaffolds, L-proline has been identified as an effective catalyst, particularly under solvent-free conditions. researchgate.net One study demonstrated that using 40 mol % L-proline at 100 °C resulted in a 96% yield of the desired product. researchgate.net The absence of a solvent was found to be a critical factor in improving the yield, as conducting the same reaction in various solvents led to significantly lower product formation. researchgate.net

Another approach to optimization involves mechanochemistry, where reactions are carried out by grinding the reactants together, often in the absence of a solvent. researchgate.net This method, catalyzed by solid sodium ethoxide at room temperature, has been shown to be efficient, time-saving, and capable of producing high yields. researchgate.net The choice of catalyst and solvent is interdependent; for example, while polar solvents like DMSO, DMF, and ethanol (B145695) work well with solid sodium ethoxide, the solvent-free grinding method proved superior. researchgate.net In cobalt-catalyzed cyclization reactions involving 2-bromobenzamides, optimization involved screening various cobalt catalysts, bases, and solvents, ultimately identifying a specific set of conditions to achieve the desired product. mdpi.com

These examples underscore a general principle in the synthesis of compounds like 5-Amino-2-bromobenzamide hydrochloride: a systematic approach to varying catalysts, reaction media (or lack thereof), and energy input is essential for achieving optimal outcomes.

Table 1: Factors in Reaction Optimization

| Parameter | Variable | Impact on Yield/Selectivity | Example |

|---|---|---|---|

| Catalyst | Type and Loading | Can dramatically increase reaction rate and yield. | L-proline, solid sodium ethoxide, Cobalt complexes. researchgate.netresearchgate.netmdpi.com |

| Solvent | Presence and Polarity | Can influence reactant solubility and reaction rate; solvent-free conditions often improve yield. | Yields were lower in various solvents compared to solvent-free conditions. researchgate.net |

| Temperature | Heating/Cooling | Affects reaction kinetics; optimal temperature maximizes product formation while minimizing side reactions. | 100 °C was found to be ideal in one L-proline catalyzed synthesis. researchgate.net |

| Method | Conventional vs. Mechanochemical | Grinding can offer a green, efficient alternative to solvent-based methods. | Mechanochemical approach with sodium ethoxide gave a 95% yield. researchgate.net |

Green Chemistry Principles in Aminobenzamide Synthesis

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. These principles provide a framework for designing more sustainable chemical processes. nih.govresearchgate.net The synthesis of aminobenzamides can be made more environmentally benign by adhering to these tenets.

The 12 Principles of Green Chemistry offer a guide for sustainable synthesis:

Prevention : It is better to prevent waste than to treat it after it has been created. nih.gov

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little or no toxicity. nih.gov

Designing Safer Chemicals : Chemical products should be designed to have their desired function while minimizing their toxicity. nih.gov

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. nih.gov

Design for Energy Efficiency : Energy requirements should be minimized; syntheses should be conducted at ambient temperature and pressure if possible. nih.gov

Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable. nih.gov

Reduce Derivatives : Unnecessary derivatization should be minimized or avoided to reduce reagent use and waste generation. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their use. nih.gov

Real-Time Analysis for Pollution Prevention : Analytical methods should be developed to allow for real-time monitoring to prevent the formation of hazardous substances. nih.gov

Inherently Safer Chemistry for Accident Prevention : Substances used in a process should be chosen to minimize the potential for chemical accidents. nih.gov

In the context of aminobenzamide synthesis, several of these principles are directly applicable. The use of solvent-free reaction conditions, as seen in mechanochemical approaches or heating neat reactants, aligns with Principle 5. researchgate.netnih.gov Employing catalysts rather than stoichiometric reagents (Principle 9) reduces waste. nih.gov Designing synthetic routes that proceed in a single step (a one-pot reaction) from simple precursors can improve atom economy and reduce the need for intermediate purification steps, addressing Principles 1, 2, and 8. researchgate.net

Derivatization Strategies and Analogue Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives, particularly heterocyclic compounds. The presence of three distinct functional groups—the aromatic amine, the bromo substituent, and the primary amide—allows for diverse chemical transformations.

N-Acetylation and Subsequent Cyclization to Quinazolinone Derivatives

The ortho-amino benzamide structure is a classic precursor for the synthesis of quinazolinone derivatives. researchgate.net A common strategy involves the initial N-acetylation of the primary amino group. This step forms an N-acetyl intermediate, which can then undergo intramolecular cyclization to form the quinazolinone ring system. The cyclization is often promoted by heat or acid/base catalysis, leading to the elimination of a water molecule. This methodology provides a reliable route to a class of compounds with significant interest in medicinal chemistry.

Synthesis of N-Pyrazolylbenzamide Analogues

The synthesis of analogues where a pyrazole (B372694) ring is attached to the benzamide core can be achieved through several routes. One potential pathway involves the reaction of the amino group of 5-amino-2-bromobenzamide with a suitable pyrazole-containing electrophile. Alternatively, a more complex but powerful method involves constructing the pyrazole ring from acyclic precursors. For example, a synthetic route to N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide involves the reaction of a dicyanovinyl benzamide derivative with hydrazine (B178648) hydrate. nih.gov This type of cyclocondensation reaction, where the benzamide moiety is already in place, demonstrates how a pyrazole ring can be annulated to create complex benzamide analogues. nih.gov

Intramolecular Cyclization Pathways for Heterocycle Formation

The strategic positioning of the bromo, amino, and amide groups on the benzene (B151609) ring of 5-amino-2-bromobenzamide enables various intramolecular cyclization reactions to form novel heterocycles. rsc.orgresearchgate.net A notable example is the transition-metal-catalyzed cyclization of 2-bromobenzamides. mdpi.com Cobalt-catalyzed reactions, for instance, can be used to cyclize 2-bromobenzamides with partners like carbodiimides. nih.gov This process is proposed to proceed through the formation of a five-membered aza-cobalacycle intermediate, which then undergoes further reaction to yield 3-(imino)isoindolin-1-ones. mdpi.comnih.gov This specific pathway highlights the utility of the C-Br bond and the amide N-H bond in forming a new five-membered ring fused to the original benzene ring. mdpi.com

Hydrolysis of Nitrile Precursors to Amide Functionality

A common and effective method for the synthesis of primary amides is the hydrolysis of a corresponding nitrile precursor. For 5-Amino-2-bromobenzamide, a logical precursor would be 2-bromo-5-aminobenzonitrile. The conversion of the nitrile group (-CN) to the primary amide group (-CONH₂) is a standard transformation in organic synthesis. This hydrolysis can be carried out under either acidic or basic conditions. The synthesis of a related compound, 2-amino-5-nitrothiobenzamide, proceeds from 2-amino-5-nitrobenzonitrile, indicating the viability of using substituted benzonitriles as starting materials. google.com In a potential synthesis for the target compound, a precursor like 2-bromo-5-nitrobenzonitrile (B189586) could first undergo reduction of the nitro group to an amino group, followed by the selective hydrolysis of the nitrile to the amide, yielding the final product.

Reaction Mechanisms and Pathways of 5 Amino 2 Bromobenzamide Hydrochloride

Mechanistic Studies of Functional Group Transformations

Comprehensive mechanistic studies detailing the functional group transformations of 5-Amino-2-bromobenzamide (B112314) hydrochloride are not readily found in published research. However, the reactivity of the aromatic amine, amide, and bromo functionalities can be predicted based on general organic chemistry principles.

Oxidation Pathways and Nitro/Nitroso Derivative Formation

The oxidation of the 5-amino group in 5-Amino-2-bromobenzamide hydrochloride would likely proceed through pathways common for aromatic amines. Direct oxidation can lead to the formation of nitroso and subsequently nitro derivatives. The specific reagents and conditions would significantly influence the outcome. For instance, the use of peroxy acids could potentially yield the corresponding nitro compound.

The mechanism would involve the nucleophilic attack of the amino group on the oxidizing agent, followed by a series of proton and electron transfers. The presence of the electron-withdrawing amide and bromo groups on the aromatic ring would influence the electron density of the amine and, consequently, its reactivity towards oxidation.

Reduction Reactions to Corresponding Amine Products

While the amino group is already present, reduction reactions could target the amide functionality. However, the reduction of an amide to an amine typically requires strong reducing agents like lithium aluminum hydride. Such conditions might also lead to the reduction of the bromo substituent.

A more relevant reduction would be the transformation of a potential nitro precursor (5-nitro-2-bromobenzamide) to synthesize 5-Amino-2-bromobenzamide. This reduction is commonly achieved using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The mechanism for catalytic hydrogenation involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential addition of hydrogen atoms.

Substitution Reactions Involving Amine and Amide Moieties

The amino group of this compound can undergo various substitution reactions. For example, it can be acylated to form a secondary amide or alkylated. msu.edumsu.edu Diazotization of the primary aromatic amine with nitrous acid can form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions. altervista.org

The amide moiety is generally less reactive towards nucleophilic substitution than other carboxylic acid derivatives. However, under forcing conditions, it can be hydrolyzed to the corresponding carboxylic acid or undergo other transformations.

Role in Cascade and Multicomponent Reactions

There is no specific literature documenting the use of this compound in cascade or multicomponent reactions. However, its structure suggests potential applications in such reactions. For instance, the presence of a primary amine and an aromatic ring could, in principle, allow it to participate as a component in reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines, provided the electronic and steric properties are favorable. wikipedia.orgnih.govnih.govrsc.org Similarly, the amine functionality could potentially be utilized in Ugi or Passerini multicomponent reactions. mdpi.comnih.govfu-berlin.denih.govdntb.gov.ua

Catalytic Applications and Mechanistic Insights

The potential for this compound to be used as a ligand in catalysis exists due to the presence of nitrogen and oxygen atoms that can coordinate to metal centers. Such metal complexes could find applications in various catalytic transformations. However, there are no specific studies reporting the synthesis of such complexes or their catalytic activity. Mechanistic insights would depend on the specific metal and reaction but would generally involve the coordination of the ligand to the metal, influencing its electronic and steric properties, and thereby its catalytic performance.

Investigation of Reaction Kinetics and Thermodynamic Parameters

A thorough search of the scientific literature reveals no specific studies on the reaction kinetics or thermodynamic parameters of reactions involving this compound. Such studies would be essential for understanding the reaction mechanisms in detail and for optimizing reaction conditions.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Amino-2-bromobenzamide (B112314) hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, conformation, and electronic environment.

A significant feature in the ¹H NMR spectrum of 5-Amino-2-bromobenzamide is the chemical non-equivalence of the two amide protons (-CONH₂). This phenomenon results in two distinct signals, often observed as broad singlets, rather than a single integrated signal for two protons. This non-equivalence arises from the hindered rotation around the carbonyl-nitrogen (C-N) bond. bohrium.commdpi.com The partial double-bond character of the amide C-N bond restricts free rotation on the NMR timescale, placing the two protons in magnetically different environments: one is cis and the other is trans to the carbonyl oxygen.

Studies on related primary amides have consistently observed this feature, confirming it as characteristic of the amide group in such structural contexts. escholarship.org The chemical shift difference between these two protons can be influenced by solvent and temperature. In some cases, proton exchange with the solvent or intramolecular exchange can lead to broadening of the signals. Acid-catalyzed proton exchange in amides can occur, and NMR methods are used to study the kinetics of these exchange processes, which can proceed through different mechanistic pathways. escholarship.org The aromatic protons of the compound typically appear as a set of multiplets in the expected downfield region of the spectrum (δ 6.50–7.80 ppm).

Interactive Data Table: Typical ¹H NMR Chemical Shifts for 5-Amino-2-bromobenzamide Moiety

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Amide (Ar-CONH₂) | ~7.15 and ~7.81 | Two Broad Singlets | Demonstrates non-equivalence due to restricted C-N bond rotation. mdpi.com |

| Aromatic (Ar-H) | 6.50 - 7.80 | Multiplet | Complex splitting pattern due to coupling between adjacent aromatic protons. |

| Amine (Ar-NH₂) | Variable | Broad Singlet | Position is solvent and concentration dependent; may exchange with D₂O. |

Carbon-13 NMR spectroscopy provides crucial information about the carbon skeleton of 5-Amino-2-bromobenzamide hydrochloride. The broad chemical shift range of ¹³C NMR allows for the resolution of individual carbon signals, even in complex molecules. libretexts.org

The carbonyl carbon of the amide group is typically the most deshielded, appearing at the downfield end of the spectrum, generally in the range of 165-190 ppm. oregonstate.eduwisc.edu This significant downfield shift is due to the sp² hybridization and the direct attachment to the electronegative oxygen atom. libretexts.org

The aromatic carbons resonate in the region of approximately 110-160 ppm. oregonstate.eduwisc.edu The precise chemical shifts are influenced by the substituents on the benzene (B151609) ring (the bromine, amino, and benzamide (B126) groups). Electronegative substituents like bromine can cause a downfield shift on the directly attached carbon (ipso-carbon) and affect the other ring carbons through resonance and inductive effects. rsc.org The amino group, being an electron-donating group, typically causes an upfield shift for the ortho and para carbons. Due to the substitution pattern, the six aromatic carbons are expected to be chemically non-equivalent, giving rise to six distinct signals in the proton-decoupled ¹³C NMR spectrum. masterorganicchemistry.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 165 - 190 | Most downfield signal due to electronegative oxygen and sp² hybridization. libretexts.orgoregonstate.edu |

| Aromatic (C-Br) | ~110 - 125 | The heavy atom effect of bromine influences the shift. rsc.org |

| Aromatic (C-NH₂) | ~140 - 155 | Influenced by the electron-donating nature of the amino group. |

| Aromatic (C-H) | 115 - 140 | Specific shifts depend on the position relative to substituents. oregonstate.edu |

| Aromatic (C-CONH₂) | ~130 - 145 | Quaternary carbon, often showing a weaker signal. oregonstate.edu |

While nuclei such as ¹¹B, ¹⁹F, and ²⁹Si are not present in this compound itself, the principle of using multinuclear NMR is vital for the structural confirmation of related derivatives or complexes. nih.gov For instance, if the amino group were to react to form a derivative containing fluorine, ¹⁹F NMR would be an exceptionally sensitive probe for structural analysis.

More relevant to the native structure, ¹⁵N NMR spectroscopy could provide direct insight into the electronic environment of the two nitrogen atoms (amine and amide). Studies on structurally similar 2-amino-N'-(aryl)-benzamidines have utilized ¹⁵N NMR to confirm the presence of two distinct hydrogenated nitrogen atoms, which helped in identifying the most stable tautomeric form in solution. nih.gov The chemical shifts of nitrogen are highly sensitive to hybridization, hydrogen bonding, and protonation state, making ¹⁵N NMR a powerful, albeit less common, technique for detailed structural analysis. researchgate.net The application of such multinuclear approaches underscores the versatility of NMR in comprehensively characterizing complex organic molecules. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a complementary approach to NMR by probing the vibrational energy states of molecules. nih.govmdpi.com These methods are particularly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding. ustc.edu.cn

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its functional groups.

Amide Group (-CONH₂) : This group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is very intense in the IR spectrum, typically appearing in the 1650-1680 cm⁻¹ region. libretexts.org The N-H bending vibration (Amide II band) is found around 1600-1640 cm⁻¹. Asymmetric and symmetric N-H stretching vibrations of a primary amide appear as two distinct bands in the 3100-3500 cm⁻¹ range. mdpi.comlibretexts.org

Amino Group (-NH₂) : The primary aromatic amine group also shows characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. These can sometimes overlap with the amide N-H stretches.

Aromatic Ring : The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations appear in the 650-900 cm⁻¹ range and are indicative of the substitution pattern.

C-Br Bond : The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Comprehensive vibrational analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of these bands to specific molecular motions. nih.govresearchgate.netnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Amide (-CONH₂) | N-H Stretch (asym & sym) | 3100 - 3500 | FT-IR, Raman |

| C=O Stretch (Amide I) | 1650 - 1680 | FT-IR (Strong) | |

| N-H Bend (Amide II) | 1600 - 1640 | FT-IR | |

| Amine (-NH₂) | N-H Stretch (asym & sym) | 3300 - 3500 | FT-IR, Raman |

| Aromatic Ring | C-H Stretch | > 3000 | FT-IR, Raman |

| C=C Stretch | 1450 - 1600 | FT-IR, Raman | |

| C-Br Bond | C-Br Stretch | 500 - 600 | FT-IR, Raman (Low Frequency) |

FT-IR and Raman spectroscopy are exceptionally sensitive to hydrogen bonding. The formation of hydrogen bonds typically causes a red-shift (shift to lower frequency) and broadening of the stretching vibration of the donor group (e.g., N-H or O-H). libretexts.orgnih.gov

In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular H-bonding : An intramolecular hydrogen bond could potentially form between the amino group and the carbonyl oxygen, or between an amide N-H and the bromine atom. The presence of such bonds can be inferred from the positions of the N-H and C=O stretching bands. bohrium.comias.ac.in

Intermolecular H-bonding : In the solid state, extensive intermolecular hydrogen bonding is expected. The amide groups can form robust dimers or chains through N-H···O=C interactions, which is a common structural motif in amides. bohrium.commdpi.com These interactions would lead to significant broadening and shifting of the N-H and C=O bands compared to their positions in a dilute, non-polar solution. libretexts.org

By comparing spectra from the solid state with those from solutions of varying concentrations, the contributions of inter- and intramolecular hydrogen bonds can be distinguished. nih.gov The low-frequency region of the Raman spectrum can also provide information on the collective vibrational modes of the hydrogen-bonded network. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For this compound, HRMS provides a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), which can be compared against its theoretical exact mass.

The molecular formula for the neutral 5-Amino-2-bromobenzamide is C₇H₇BrN₂O. The hydrochloride salt has the formula C₇H₈BrClN₂O. The protonated molecular ion of the free base, [C₇H₇BrN₂O+H]⁺, would be observed. HRMS can distinguish the measured mass from other potential molecular formulas with the same nominal mass, thereby confirming the compound's identity.

A key confirmatory feature in the mass spectrum of this compound is the distinctive isotopic pattern created by the presence of bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two peaks of nearly equal intensity separated by approximately 2 Da. The presence of the hydrochloride's chlorine atom, with its isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), adds further complexity, creating a characteristic multi-peak pattern for the molecular ion cluster. The precise mass and the unique isotopic signature together provide definitive evidence for the presence and elemental composition of this compound.

| Species | Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|---|

| Protonated Molecule | [C₇H₈⁷⁹BrN₂O]⁺ | Lightest | 214.9818 |

| Protonated Molecule | [C₇H₈⁸¹BrN₂O]⁺ | Heavy | 216.9798 |

X-ray Crystallography and Solid-State Structural Analysis

Following a comprehensive search of scientific literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its specific crystal packing, unit cell parameters, hydrogen bonding networks, and solid-state conformation is not possible at this time. This information would require experimental determination through single-crystal X-ray crystallography.

Elucidation of Crystal Packing and Unit Cell Parameters

Specific experimental data is not available in the searched literature.

Analysis of Intramolecular Hydrogen Bonding Networks

Specific experimental data is not available in the searched literature.

Examination of Intermolecular Hydrogen Bonding Patterns and Supramolecular Aggregation

Specific experimental data is not available in the searched literature.

Conformational Analysis in the Crystalline State

Specific experimental data is not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental UV-Vis absorption spectra for this compound, including specific absorption maxima (λmax) and molar absorptivity coefficients, are not reported in the currently available literature.

Theoretically, the UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* electronic transitions within the substituted benzene ring. The presence of the amino (-NH₂), bromo (-Br), and benzamide (-CONH₂) groups acts as chromophores and auxochromes, influencing the energy of these transitions and thus the position of the absorption maxima. The exact λmax values are dependent on the solvent used due to solvatochromic effects. A comparative analysis of experimental spectra with theoretical calculations, such as those from Time-Dependent Density Functional Theory (TD-DFT), would be necessary for the precise assignment of its electronic transitions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 5-Amino-2-bromobenzamide (B112314) hydrochloride.

DFT calculations are instrumental in identifying the most stable three-dimensional arrangements (conformations) of a molecule and determining their relative energies. By optimizing the geometry of 5-Amino-2-bromobenzamide, researchers can predict bond lengths, bond angles, and dihedral angles. For substituted benzamides, the orientation of the amino and amide groups relative to the benzene (B151609) ring is crucial.

Studies on related molecules, such as 2-amino-5-bromobenzamide (B60110), have shown that different conformers can exist due to the rotation around single bonds, like the C-C(O) and C-NH2 bonds. mdpi.com DFT calculations can reveal the energy barriers between these conformers and identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. For instance, calculations on 2-aminobenzamides using the B3LYP/6-311++G(d,p) basis set have shown that conformers allowing for intramolecular hydrogen bonding are often energetically favored. mdpi.com

Table 1: Example of DFT-Calculated Energetic Profile of Benzamide (B126) Conformers This table is illustrative, based on typical findings for related molecules.

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Amide and Amino groups oriented for intramolecular H-bond | 0.00 (most stable) |

| B | Amide group rotated 180° | + 3.5 |

| C | Amino group rotated 90° | + 2.1 |

Hydrogen bonding plays a critical role in determining the structure, stability, and function of molecules. DFT studies provide detailed information on both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. In 5-Amino-2-bromobenzamide, the amino (-NH2) and amide (-CONH2) groups are potential hydrogen bond donors and acceptors.

Theoretical investigations on positional isomers like 2-Amino-5-bromobenzamide have confirmed the presence of strong intramolecular hydrogen bonds between the carbonyl oxygen and a hydrogen atom of the ortho-amino group, which leads to the formation of a stable six-membered ring. mdpi.com DFT calculations can quantify the strength of these bonds. Furthermore, Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, can elucidate the delocalization of electron density and the stabilization energy associated with these hydrogen bonding interactions. semanticscholar.orgias.ac.in In the solid state, these molecules can form extensive networks of intermolecular hydrogen bonds, which DFT can also model to predict crystal packing arrangements. mdpi.comnih.gov

DFT is a powerful tool for understanding the electronic properties of a molecule, which are key to its reactivity. By calculating the distribution of electron density, one can predict how a molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. ias.ac.innih.gov Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 5-Amino-2-bromobenzamide, the oxygen atom of the carbonyl group and the nitrogen of the amino group would be expected to be regions of high electron density. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. DFT calculations provide detailed visualizations and energy values for these orbitals. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies This table provides example data typical for aromatic amides.

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For a flexible molecule like 5-Amino-2-bromobenzamide hydrochloride, MD simulations can map out its "conformational landscape"—the full range of shapes the molecule can adopt and the probabilities of finding it in each shape. nih.gov This is particularly important for understanding how the molecule might interact with a biological target, such as a protein binding site. Techniques like accelerated molecular dynamics can be employed to enhance the sampling of conformational space and observe rare events, such as large-scale conformational changes, within computationally accessible timescales. nih.gov The resulting trajectories from these simulations can be analyzed to identify dominant conformational states and the transitions between them. biorxiv.org

Computational Design of Reaction Pathways and Catalytic Cycles

Computational chemistry is increasingly used not just to analyze existing molecules but also to design new chemical reactions. Using DFT and other quantum chemical methods, it is possible to model entire reaction pathways for the synthesis or modification of 5-Amino-2-bromobenzamide.

This involves:

Reactant and Product Modeling: Calculating the structures and energies of reactants, products, and intermediates.

Transition State Searching: Locating the transition state (the highest energy point) along the reaction coordinate. The energy of the transition state determines the activation energy and, thus, the reaction rate.

Catalyst Design: If a reaction is slow, computational methods can be used to design a catalyst that lowers the activation energy. This involves modeling the interaction of the reactants with the catalyst and mapping the energy profile of the catalyzed reaction.

By simulating various potential pathways and catalytic cycles, chemists can identify the most efficient and selective conditions for a desired chemical transformation, saving significant time and resources in the laboratory.

Applications in Supramolecular Chemistry and Advanced Materials

Design and Formation of Cocrystals and Multicomponent Systems

Cocrystals are multi-component crystalline solids where different molecules are brought together in a stoichiometric ratio through non-covalent interactions. mdpi.com The design of cocrystals using 5-Amino-2-bromobenzamide (B112314) hydrochloride hinges on the principles of supramolecular synthesis, particularly the formation of reliable intermolecular connections known as supramolecular synthons.

Research on primary amides has shown that while they can form self-complementary amide-amide dimers, they preferentially form more robust "supramolecular heterosynthons" when a complementary functional group is present. researchgate.netul.ie The primary amide group in 5-Amino-2-bromobenzamide hydrochloride is therefore an excellent target for forming stable cocrystals with molecules containing functional groups like carboxylic acids or aromatic nitrogen moieties. researchgate.netul.ie Studies on analogous compounds, such as 4-aminobenzamide, have demonstrated successful cocrystal formation with various dicarboxylic acids, establishing predictable hydrogen-bonding patterns. acs.org

The formation of these multicomponent systems can be achieved through various established methods, including solvent evaporation, slurry crystallization, and solid-state grinding. mdpi.comdergipark.org.tr By selecting appropriate co-formers, it is possible to create a diverse range of new solid forms of the parent compound.

The table below illustrates potential supramolecular heterosynthons that could be formed between this compound and selected co-formers, based on established principles of molecular recognition.

| Co-former Class | Example Co-former | Potential Supramolecular Synthon |

| Dicarboxylic Acids | Adipic Acid | Amide-Carboxylic Acid |

| Hydroxybenzoic Acids | 4-Hydroxybenzoic Acid | Amide-Carboxylic Acid, Amine-Phenol |

| Pyridines | Isonicotinamide | Amide-Pyridine, Amide-Amide |

| Bipyridines | 4,4′-Bipyridine | Amide-Pyridine |

Supramolecular Aggregation and Self-Assembly Driven by Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. wikipedia.org this compound possesses multiple functionalities that can drive its aggregation into higher-order supramolecular architectures. The primary forces at play include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The amide and amino groups are potent hydrogen bond donors and acceptors. These groups can interact to form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, depending on the interplay with other forces and the crystallization conditions.

Halogen Bonding: The bromine atom on the benzene (B151609) ring is a key feature for directing self-assembly. The bromine can act as a halogen bond donor, interacting with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules. mdpi.com Studies on other bromobenzamide derivatives have confirmed the presence of short Br···Br interactions that link molecules into extended sheets, highlighting the structure-directing role of halogen bonds. nih.gov The moderate strength and high directionality of halogen bonds make them a powerful tool in crystal engineering. mdpi.comnih.gov Furthermore, research on other halogenated compounds has shown that heavier halogens like bromine can promote the formation of one-dimensional, wire-like structures. rsc.org

These non-covalent interactions can act cooperatively to produce well-defined nanostructures. The balance and competition between hydrogen and halogen bonding, in particular, can be tuned to control the final supramolecular architecture. mdpi.com

The following table summarizes the key non-covalent interactions involving this compound and their role in supramolecular assembly.

| Interaction Type | Participating Functional Group(s) | Role in Self-Assembly |

| Hydrogen Bond | -NH2, -CONH2 | Formation of dimers, chains, and networks |

| Halogen Bond | -Br | Directional control, formation of 1D and 2D arrays |

| π-π Stacking | Benzene Ring | Stabilization of layered or columnar structures |

| van der Waals Forces | Entire Molecule | General packing and space-filling |

Formation of Inclusion and Clathrate Complexes

Host-guest chemistry, a central area of supramolecular chemistry, involves the formation of inclusion or clathrate complexes where a "guest" molecule is encapsulated within a larger "host" molecule or framework. wikipedia.org While specific studies detailing the formation of such complexes with this compound are not prevalent, the molecule's dimensions and chemical nature make it a plausible candidate for acting as a guest.

Host macrocycles such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate aromatic guest molecules. wikipedia.org The benzene ring of this compound could fit within the hydrophobic cavity of these hosts, with the polar amide and amino groups potentially interacting with the host's rim. Such encapsulation can be used to modify the physicochemical properties of the guest, such as its solubility or stability, without covalent modification. The formation of these complexes is typically driven by a combination of hydrophobic effects, van der Waals forces, and hydrogen bonding between the host and guest.

Engineering of Solid-State Structures for Targeted Properties

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on a thorough understanding of intermolecular interactions. researchgate.netul.ie The ability to form a variety of multicomponent systems and self-assembled structures makes this compound a valuable target for this approach.

For this compound, this strategy could be applied to:

Modify Solubility and Dissolution Rate: Creating cocrystals with highly soluble co-formers can disrupt the stable crystal lattice of the parent compound, often leading to enhanced solubility.

Improve Chemical and Physical Stability: Incorporating the molecule into a robust, multicomponent crystal lattice can protect it from degradation due to factors like humidity or light.

Tune Mechanical Properties: The arrangement of molecules in the solid state directly influences properties like tabletability and compressibility, which are critical in pharmaceutical manufacturing.

The engineering of solid-state forms through a deep understanding of supramolecular chemistry allows for the creation of new materials with properties tailored for specific, high-value applications.

Advanced Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an HPLC method for 5-Amino-2-bromobenzamide (B112314) hydrochloride is a systematic process aimed at achieving a reliable and efficient separation of the main compound from any potential impurities or degradation products.

The primary goal of quantitative analysis is to accurately determine the amount of 5-Amino-2-bromobenzamide hydrochloride in a sample. This is achieved through the careful optimization of several key chromatographic parameters. A reverse-phase HPLC (RP-HPLC) method is commonly developed for polar aromatic compounds like this compound.

The selection of the stationary phase is a critical first step. A C18 column is often a suitable choice due to its hydrophobicity, which allows for good retention and separation of a wide range of molecules. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent, is then optimized to achieve the desired retention time and peak shape. For this compound, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) is a common starting point. The pH of the buffer is adjusted to ensure the analyte is in a single ionic form, thereby improving peak symmetry.

Further optimization involves adjusting the mobile phase gradient, flow rate, and column temperature to achieve optimal separation in a reasonable analysis time. A photodiode array (PDA) detector is often employed to monitor the elution, allowing for the selection of the most sensitive wavelength for detection and also providing information about the peak purity.

A hypothetical optimized set of chromatographic parameters for the quantitative analysis of this compound is presented below:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. researchgate.net The development of such a method is crucial for understanding the intrinsic stability of this compound and for identifying potential degradation pathways.

To develop a stability-indicating method, forced degradation studies are performed. researchgate.net This involves subjecting a solution of this compound to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. researchgate.net The goal is to generate potential degradation products. The analytical method must then be able to resolve the parent compound from all the formed degradants.

For instance, under acidic hydrolysis (e.g., with 0.1 N HCl at 80°C), this compound might hydrolyze at the amide group. In contrast, under oxidative stress (e.g., with 3% H₂O₂), degradation could occur at the amino group or the aromatic ring. The developed HPLC method should demonstrate baseline separation for the main peak of this compound and all degradation product peaks. The use of a PDA detector is particularly valuable here, as it can help in assessing peak purity and identifying the presence of co-eluting species.

Assessing the purity of newly synthesized batches of this compound is a critical quality control step in a research environment. The optimized HPLC method is the primary tool for this assessment.

A common approach is the determination of purity by area normalization. In this method, the peak area of this compound is compared to the total area of all peaks in the chromatogram. This provides a percentage purity value. It is important to ensure that all impurities are detected and that the response factor of the impurities is similar to that of the main compound for this method to be accurate.

For a more rigorous purity assessment, a reference standard of known purity is used. A calibration curve is generated using the reference standard, and the concentration of this compound in the research batch is determined. The purity is then calculated by comparing the measured concentration to the expected concentration based on the weighed amount of the sample.

Validation of Analytical Methods in Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu For research applications, validation ensures that the data generated are reliable and reproducible. The key validation parameters include linearity, range, precision, and accuracy. wjarr.com

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

To assess linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A good linear relationship is typically indicated by a correlation coefficient (r²) of ≥ 0.999. nih.gov

A hypothetical linearity study for this compound might yield the following results:

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,550 |

| 50 | 759,800 |

| 100 | 1,521,100 |

From this data, a linear regression would be performed, and the equation of the line (y = mx + c) and the correlation coefficient (r²) would be determined.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as the percent recovery. nih.gov

Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For research settings, repeatability and intermediate precision are the most relevant. To determine repeatability, multiple preparations of the same sample are analyzed on the same day. For intermediate precision, the analysis is repeated on different days by different analysts.

Accuracy is determined by analyzing samples with a known concentration of this compound (e.g., by spiking a blank matrix with a known amount of the compound). The measured concentration is then compared to the known concentration to calculate the percent recovery.

A summary of hypothetical precision and accuracy data for the analysis of this compound is presented below:

| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Accuracy (% Recovery) |

| 5 | 1.2 | 1.8 | 99.5 |

| 50 | 0.8 | 1.1 | 100.2 |

| 100 | 0.5 | 0.9 | 99.8 |

These validation parameters collectively provide a high degree of confidence in the analytical method's performance, ensuring that the data generated during the research and development of this compound are both accurate and reliable.

Evaluation of Robustness and Ruggedness

The robustness of an analytical procedure is a critical component of method validation, demonstrating its reliability for normal usage by measuring its capacity to remain unaffected by small, deliberate variations in method parameters. ich.orgchromatographyonline.com This evaluation is typically conducted during the development phase to ensure the method's performance consistency when transferred between laboratories or used over an extended period. researchgate.netfda.gov For a quantitative HPLC method developed for this compound, a robustness study would involve systematically altering key chromatographic conditions.

The primary goal is to identify which parameters have a significant effect on the analytical results, such as the assay value or the resolution between the main peak and any impurities. researchgate.net Common parameters varied during a robustness study for a reversed-phase HPLC method include:

The pH of the mobile phase buffer

The percentage of organic solvent in the mobile phase

The column temperature

The mobile phase flow rate

The detection wavelength

The column lot or manufacturer

The results of these variations are typically assessed against system suitability criteria to ensure the method remains valid. researchgate.net For instance, the resolution between this compound and its potential impurities should not fall below a predefined limit, and the peak asymmetry should remain within an acceptable range.

The following interactive table illustrates a hypothetical robustness study for an HPLC assay of this compound.

| Parameter | Nominal Value | Variation | Effect on Assay (%) | Effect on Resolution (Rs) |

|---|---|---|---|---|

| Mobile Phase pH | 3.0 | ± 0.2 | 99.8 - 100.3 | > 2.0 |

| Organic Modifier (%) | 40% Acetonitrile | ± 2% | 99.5 - 100.5 | > 2.1 |

| Column Temperature (°C) | 30 | ± 5 | 100.1 - 100.4 | > 1.9 |

| Flow Rate (mL/min) | 1.0 | ± 0.1 | 99.7 - 100.2 | > 2.0 |

| Detection Wavelength (nm) | 245 | ± 2 | 99.9 - 100.1 | > 2.0 |

This table contains hypothetical data for illustrative purposes.

Ruggedness, often considered a part of reproducibility, evaluates the method's performance under a variety of normal test conditions. chromatographyonline.com Unlike robustness, which involves deliberate small changes to method parameters, ruggedness assesses the influence of different external factors. chromatographyonline.com These factors can include:

Different analysts

Different instruments

Different laboratories

Different lots of reagents or columns

Different days

Establishing ruggedness provides confidence that the method can be successfully implemented by different users and in different environments without compromising the integrity of the analytical results. omicsonline.org

Integration with Advanced Detection Techniques (e.g., LC-MS for Degradation Product Characterization)

Developing a stability-indicating analytical method is essential for understanding how the quality of a substance may change over time under the influence of various environmental factors. This process involves subjecting the compound to forced degradation (stress testing) under conditions outlined in ICH guidelines, such as hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net The primary objective is to generate potential degradation products and ensure the analytical method can effectively separate them from the parent compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable technique for this purpose. jpionline.org It combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the identification and structural elucidation of unknown degradation products, often present at very low levels. nih.govrsc.org

For this compound, a forced degradation study coupled with LC-MS analysis would proceed as follows:

Stress Conditions : Solutions of the compound would be exposed to acidic (e.g., HCl), basic (e.g., NaOH), and neutral (water) hydrolysis, oxidative stress (e.g., H₂O₂), heat, and light. nih.gov

LC Separation : The stressed samples would be injected into an HPLC system to separate the parent compound from the newly formed degradation products. researchgate.net

MS Detection and Characterization : The eluent from the LC column is directed into a mass spectrometer. The MS detector provides the mass-to-charge ratio (m/z) of the parent compound and each degradation product. nih.gov By using tandem mass spectrometry (MS/MS), precursor ions of the degradants can be fragmented to generate a characteristic fragmentation pattern, which provides crucial information for structural elucidation. nih.govresearchgate.net

Based on the structure of 5-Amino-2-bromobenzamide, potential degradation pathways could include hydrolysis of the amide group to form 5-amino-2-bromobenzoic acid, or oxidation of the aromatic amino group. The following table presents hypothetical degradation products of this compound that could be identified using LC-MS.

| Stress Condition | Potential Degradation Product | Proposed Structure | Observed [M+H]⁺ (m/z) |

|---|---|---|---|

| Acid/Base Hydrolysis | 5-Amino-2-bromobenzoic acid | C₇H₆BrNO₂ | 215.96 / 217.96 (Isotopic pattern for Br) |

| Oxidation | 2-Bromo-5-nitrobenzamide | C₇H₅BrN₂O₃ | 244.95 / 246.95 (Isotopic pattern for Br) |

| Oxidation | 5-Amino-2-bromobenzamide N-oxide | C₇H₇BrN₂O₂ | 230.97 / 232.97 (Isotopic pattern for Br) |

This table contains hypothetical data for illustrative purposes.

The data generated from these studies are fundamental for establishing the degradation profile of the compound and for developing a robust, stability-indicating method suitable for quality control and stability studies. researchgate.netekb.eg

Future Directions and Emerging Research Avenues for 5 Amino 2 Bromobenzamide Hydrochloride

Development of Novel Catalytic Transformations and Synthetic Utilities

The strategic positioning of reactive sites in 5-Amino-2-bromobenzamide (B112314) hydrochloride makes it a valuable precursor for a variety of catalytic transformations, leading to the synthesis of complex heterocyclic structures. Future research is poised to expand its synthetic utility through the exploration of novel catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a significant area for future investigation. wikipedia.orgyoutube.com These reactions could be employed to introduce a wide range of aryl or heteroaryl groups at the amino position, generating libraries of novel compounds with potential applications in medicinal chemistry and materials science. The efficiency of these transformations can be enhanced by the development of new phosphine (B1218219) ligands that are both bulky and electron-rich, which have been shown to improve reaction rates and yields. youtube.com

Copper-catalyzed reactions also offer a promising avenue for the functionalization of 5-Amino-2-bromobenzamide hydrochloride. These methods are often more economical and environmentally friendly than their palladium-based counterparts. rsc.org The synthesis of isoindolinones, a class of compounds with significant biological activity, can be achieved through copper-catalyzed intramolecular C-N bond formation from 2-bromobenzamides. organic-chemistry.orgmdpi.com Future work could focus on developing enantioselective versions of these reactions to produce chiral isoindolinones.

Furthermore, the development of one-pot, multi-component reactions starting from this compound would be a significant advancement. For instance, a microwave-assisted, copper-catalyzed one-pot synthesis of quinazolinones from 2-aminobenzamide (B116534) derivatives and alcohols has been reported, showcasing a green and efficient approach. rsc.org Adapting such methodologies for this compound could streamline the synthesis of complex heterocyclic systems.

| Catalytic Transformation | Potential Products | Catalyst System |

| Buchwald-Hartwig Amination | N-Aryl-5-amino-2-bromobenzamides | Palladium with phosphine ligands |

| Copper-Catalyzed Cyclization | Substituted Isoindolinones | Copper salts |

| Microwave-Assisted Synthesis | Quinazolinone derivatives | Copper salts |

Exploration of New, More Efficient, and Sustainable Synthetic Pathways

The increasing demand for environmentally benign chemical processes necessitates the development of sustainable synthetic routes for this compound and its derivatives. Future research in this area will likely focus on green chemistry principles, such as the use of renewable solvents, energy-efficient reaction conditions, and biocatalysis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions. researchgate.netresearchgate.net The application of microwave irradiation to the synthesis of aminobenzamides and their subsequent conversion to heterocyclic compounds, such as quinazolinones, has been shown to be highly effective. nih.gov Exploring microwave-assisted protocols for the synthesis of this compound could significantly reduce reaction times and energy consumption compared to conventional heating methods.

The use of bio-sourced and recyclable solvents is another key aspect of sustainable synthesis. Pinane, a bio-sourced solvent, has been successfully employed in the microwave-assisted synthesis of quinazolinones from 2-aminobenzamides, where it was found to promote the cyclization step. nih.gov Investigating the use of such green solvents in the synthesis and derivatization of this compound is a promising research direction.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymatic methods could be explored for the synthesis of this compound, potentially offering high enantioselectivity and reducing the need for protecting groups and harsh reagents.

| Sustainable Approach | Key Advantages | Potential Application |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Synthesis of 5-Amino-2-bromobenzamide and derivatives |

| Bio-sourced Solvents | Renewable, reduced environmental impact | Greener reaction media for synthesis |

| Biocatalysis | High selectivity, mild reaction conditions | Enantioselective synthesis of derivatives |

Advanced Characterization of Polymorphism and Solid-State Forms

The solid-state properties of a pharmaceutical compound, including its crystalline form, can significantly impact its stability, solubility, and bioavailability. americanpharmaceuticalreview.com While specific studies on the polymorphism of this compound are not yet prevalent, this is a critical area for future research.

Polymorph screening is essential to identify all possible crystalline forms of a compound and to determine the most thermodynamically stable form. rsc.org A systematic screening of this compound using various solvents and crystallization techniques could reveal the existence of different polymorphs, hydrates, or solvates. The use of computational crystal structure prediction (CSP) methods can aid in identifying potential polymorphs and understanding their relative stabilities. nih.gov

Advanced solid-state characterization techniques are crucial for elucidating the structures of different polymorphic forms. Single-crystal and powder X-ray diffraction (PXRD) are the primary methods for determining crystal structures. mdpi.com Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to investigate the thermal behavior and stability of different solid-state forms. google.com Solid-state NMR (ssNMR) can provide detailed information about the local environment of atoms within the crystal lattice, which is particularly useful for characterizing disordered or amorphous forms.

Crystal engineering principles can be applied to design new solid forms of this compound with desired properties. acs.org This could involve the formation of co-crystals or salts with other molecules to improve solubility or stability. nih.gov The study of isomorphism between structurally related compounds can also provide insights into the crystallization behavior and potential for polymorphism. rsc.org

| Characterization Technique | Information Gained | Relevance |

| Polymorph Screening | Identification of different solid forms | Determines the most stable and suitable form for development |

| X-ray Diffraction (XRD) | Crystal structure determination | Essential for understanding packing and intermolecular interactions |

| Thermal Analysis (DSC/TGA) | Thermal stability and phase transitions | Critical for assessing shelf-life and processing conditions |

| Solid-State NMR (ssNMR) | Local atomic environments | Characterization of disordered and amorphous forms |

Deeper Understanding of Intramolecular and Intermolecular Interactions and Their Influence on Reactivity and Structure

The interplay of intramolecular and intermolecular forces dictates the three-dimensional structure, crystal packing, and ultimately, the reactivity of this compound. A deeper understanding of these interactions is crucial for rationalizing its chemical behavior and for the design of new molecules with specific properties.

Intramolecular hydrogen bonding is a key feature in substituted benzamides. In the case of the isomeric 2-amino-5-bromobenzamide (B60110), a strong intramolecular hydrogen bond between the amino group and the amide oxygen has been observed. While the 5-amino isomer cannot form this specific intramolecular bond, other intramolecular interactions, such as those involving the amino and bromo substituents, could influence its conformational preferences.

Intermolecular interactions, particularly hydrogen bonding and halogen bonding, play a critical role in the crystal packing of substituted benzamides. The amide and amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering.

Computational chemistry provides powerful tools for investigating these subtle molecular interactions. Density Functional Theory (DFT) calculations can be used to determine the optimized geometry and vibrational frequencies of the molecule, providing insights into its conformational preferences and the strength of intramolecular interactions. ijnc.ir The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify the nature and strength of both intramolecular and intermolecular hydrogen and halogen bonds. ijnc.irmdpi.comnih.gov Hirshfeld surface analysis is another valuable computational tool for visualizing and quantifying intermolecular contacts in the crystal lattice. rsc.org

| Interaction Type | Significance | Investigative Tools |

| Intramolecular Hydrogen Bonding | Influences molecular conformation and reactivity | DFT, NBO analysis |

| Intermolecular Hydrogen Bonding | Dictates crystal packing and solid-state properties | X-ray crystallography, Hirshfeld surface analysis |

| Halogen Bonding | Contributes to crystal stability and molecular recognition | X-ray crystallography, QTAIM analysis |

Q & A

Q. What are the standard synthetic routes for 5-Amino-2-bromobenzamide hydrochloride, and how can reaction conditions be optimized?

Answer: A common approach involves coupling 5-amino-2-bromobenzoic acid with ammonia or ammonium chloride under activation by reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt). For example, intermediate halogenation and amidation steps are critical. Optimization includes:

- Temperature control : Heating at 80–100°C in anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .

- Catalyst selection : Use of pyridine or DMAP to enhance reaction efficiency.